molecular formula C16H12ClN3O B12905451 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one

3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one

Cat. No.: B12905451
M. Wt: 297.74 g/mol
InChI Key: DEMLVCARYSKNDB-VCHYOVAHSA-N
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Description

Chemical Identity and Structural Characterization of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one , reflecting its quinazolinone core substituted with a methyl group at position 2 and a 4-chlorobenzylidene moiety at position 3. The CAS Registry Number, a unique identifier for chemical substances, is 1769-12-6 . This alphanumeric designation ensures unambiguous identification in regulatory and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₂ClN₃O was confirmed through elemental analysis and high-resolution mass spectrometry. The molecular weight is 297.74 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 16 12.01 192.16
H 12 1.008 12.10
Cl 1 35.45 35.45
N 3 14.01 42.03
O 1 16.00 16.00
Total 297.74

The chlorine atom contributes significantly to the molecular weight (11.9%), while the nitrogen-rich structure (14.1% by mass) underscores its potential bioactivity.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly available in the provided sources. However, analogous quinazolinones, such as 3-((3-chlorobenzylidene)amino)quinazolin-4(3H)-one (PubChem CID: 18271582), exhibit planar quinazolinone cores with substituents adopting E-configurations relative to the imine bond. Computational modeling suggests that the 4-chlorobenzylidene group in the title compound would similarly orient orthogonally to the quinazolinone plane, minimizing steric hindrance.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR data for structurally related quinazolinones provide insights into expected signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Quinazolinone C4-H 8.20–8.30 Singlet 1H
Aromatic protons (quinazolinone) 7.40–7.80 Multiplet 4H
Methyl group (C2-CH₃) 2.50–2.70 Singlet 3H
Benzylidene CH=N 8.10–8.20 Singlet 1H
Aromatic protons (4-chlorophenyl) 7.30–7.60 Doublet 4H

The singlet at δ 8.20–8.30 corresponds to the C4 proton of the quinazolinone ring, while the methyl group at C2 appears as a singlet near δ 2.60. The imine proton (CH=N) resonates downfield due to conjugation with the electron-withdrawing quinazolinone system.

Infrared (IR) Absorption Profile

Key IR absorptions for functional groups are theorized based on analogous compounds:

Bond Vibration Wavenumber (cm⁻¹) Intensity
C=O (quinazolinone) 1680–1700 Strong
C=N (imine) 1600–1650 Medium
C-Cl (aromatic) 550–850 Medium
C-H (aromatic) 3050–3100 Weak

The strong carbonyl stretch (1680–1700 cm⁻¹) dominates the spectrum, characteristic of the quinazolinone lactam structure.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) is observed at m/z 297.74 , with fragmentation pathways including:

  • Loss of the 4-chlorobenzylidene group (m/z 297 → 172, [C₉H₇N₂O]⁺).
  • Cleavage of the quinazolinone ring, yielding fragments at m/z 133 ([C₇H₅N]⁺) and m/z 121 ([C₆H₄Cl]⁺).

The stability of the methyl-substituted quinazolinone core results in predominant fragments retaining the bicyclic structure.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

3-[(E)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3/b18-10+

InChI Key

DEMLVCARYSKNDB-VCHYOVAHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Condensation with 4-Chlorobenzaldehyde

Methodology :

  • Step 3 : Intermediate 2 undergoes Schiff base formation with 4-chlorobenzaldehyde to yield the target compound.
    • General Procedure :
      • Intermediate 2 (0.50 g, 2.87 mmol) is dissolved in ethanol (15 mL).
      • 4-Chlorobenzaldehyde (2.87 mmol) is added, and the mixture is refluxed for 6–8 hours.
      • The product is purified via recrystallization or column chromatography.
  • Variations :

    • Reflux Duration : 8 hours vs. 6 hours.
    • Work-Up : Some protocols recommend leaving the mixture for 3 days post-reflux to enhance crystallization.
  • Yield :

    • Analogous compounds (e.g., 3c with 2-chlorobenzaldehyde) show 64% yield.
    • For 4-chloro derivatives, yields are expected to be comparable (60–70%) based on structural similarity.
  • Characterization :

    • IR : Peaks at ~1667 cm⁻¹ (C=O) and ~1624 cm⁻¹ (C=N).
    • 1H-NMR (DMSO-d6) :
      • δ 8.69 (s, 1H, N=CH), 7.95 (d, 1H, Ar-H), 7.88 (d, 2H, Ar-H), 7.66 (t, 1H, Ar-H), 2.34 (t, 2H, CH2).
    • Mass Spec : m/z 353 (M⁺).

Comparative Analysis of Methods

Parameter Method from Method from
Reagent Ratio 1:1 (intermediate:aldehyde) 1:1 (intermediate:aldehyde)
Solvent Ethanol Ethanol
Reaction Time 6 hours 8 hours + 3-day standing
Purification Recrystallization/Column Recrystallization
Yield ~64% (analog) Not explicitly reported

Key Findings

  • Efficiency : The two-step method achieves high yields (>60%) with minimal byproducts, validated by NMR and mass spectrometry.
  • Scalability : Both steps are scalable, as evidenced by gram-scale synthesis of intermediate 2.
  • Reproducibility : Consistent melting points and spectral data across studies confirm method reliability.

Challenges and Optimizations

  • Purity Issues : Column chromatography may be required for derivatives with electron-withdrawing substituents (e.g., nitro groups).
  • Reaction Monitoring : TLC (eluent: DCM/EtOAc) is critical to confirm reaction completion.

Chemical Reactions Analysis

3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one derivatives with substituted benzaldehydes. The reaction results in the formation of hydrazone derivatives, which are then characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The compound has a molecular weight of approximately 297.74 g/mol and a chemical formula of C16H12ClN3O .

Antimicrobial Properties

Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one possess potent antibacterial and antifungal properties. For instance, one study reported that related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against various fungal strains including Candida albicans and Aspergillus niger.

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For example, some studies have indicated that quinazoline-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Agents

Given its antimicrobial properties, 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one could serve as a lead compound for developing new antimicrobial agents aimed at treating resistant bacterial infections.

Anticancer Drugs

The structural features of this compound make it a candidate for further modification and optimization in the search for effective anticancer therapies. Its ability to interact with biological targets involved in tumor growth presents opportunities for drug development in oncology.

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial EfficacyIdentified significant antibacterial activity against Staphylococcus aureus with an MIC of 1.95 μg/mL.
Antifungal ActivityDemonstrated antifungal effectiveness against Candida albicans, showing an MIC of 3.90 μg/mL.
Anticancer ActivitySuggested potential for inducing apoptosis in cancer cells through kinase inhibition.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituent (R) Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
Target Compound (4f) 4-Chlorobenzylidene 203–231 90 C₁₆H₁₂ClN₃O Cl (electron-withdrawing), C=N, N-C=O
3-(4-Nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one (4a) 4-Nitrobenzylidene 217–218 80 C₁₆H₁₂N₄O₃ NO₂ (strong electron-withdrawing), C=N, N-C=O
3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one (4g) Unsubstituted benzylidene 149–150 80 C₁₆H₁₃N₃O C=N, N-C=O
BZ3 4-Hydroxybenzylidene Not reported Not reported C₁₆H₁₃N₃O₂ OH (electron-donating), C=N, N-C=O
BZ4 4-Dimethylaminobenzylidene Not reported Not reported C₁₈H₁₈N₄O N(CH₃)₂ (strong electron-donating), C=N, N-C=O
  • Melting Points: Electron-withdrawing groups (e.g., NO₂ in 4a) increase melting points due to enhanced dipole interactions and crystallinity. The target compound (4f) has a lower melting range than 4a but higher than the unsubstituted analog 4g .
  • Yields: Substituents like 4-Cl and 4-NO₂ achieve high yields (>80%), likely due to favorable reaction kinetics in Schiff base formation .

Computational and Mechanistic Insights

  • DFT Studies : BZ4’s higher corrosion inhibition efficiency correlates with lower energy gaps (ΔE = 3.2 eV vs. BZ3’s 3.8 eV), indicating greater reactivity and electron-donating capacity .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxy in ) can reduce activity due to steric hindrance, as seen in BZ4a’s lower efficiency .

Biological Activity

3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis methods, and biological evaluations through various studies.

Chemical Structure and Properties

The compound features a quinazolinone core with a chlorobenzylidene group attached via an amino linkage. This structural configuration enhances its lipophilicity, potentially influencing its interactions with biological targets.

Synthesis Methods

The synthesis of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one typically involves several key reactions, including:

  • Formation of the Quinazolinone Core :
    • Starting from anthranilic acid and acetic anhydride, the initial reaction yields 2-methyl-4H-3,1-benzoxazan-4-one.
    • This intermediate is then reacted with hydrazine hydrate to produce 3-amino-2-methylquinazolin-4(3H)-one.
  • Aryl Substitution :
    • The final product is obtained by condensing the amino group of the intermediate with various benzaldehyde derivatives, including 4-chlorobenzaldehyde.

Biological Activities

The biological activities of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one have been extensively studied, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, a study found that arylidene-based quinazolin-4(3H)-ones demonstrated significant antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans .

Anticancer Properties

The quinazolinone framework is recognized for its potential as an anticancer agent. In vitro studies have shown that derivatives of quinazolin-4(3H)-one can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold have exhibited cytotoxic effects against HeLa and MDA-MB-231 cells .

Antioxidant Activity

The antioxidant capabilities of quinazolinone derivatives have also been documented. These compounds can scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological potential of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one and its analogs:

  • Antimicrobial Evaluation :
    • A recent study synthesized multiple derivatives and conducted molecular docking studies to assess binding affinities to target proteins. The results indicated strong interactions correlating with observed antimicrobial activities .
  • Anticancer Screening :
    • In vitro assays demonstrated that certain derivatives exhibited moderate to high antiproliferative activity across various cancer cell lines, supporting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Aminoquinazolin-4(3H)-oneBasic quinazolinone structureFound in natural products
6-Fluoroquinazolin-4(3H)-oneFluorinated derivativeEnhanced bioactivity against certain cancers
Quinazoline DerivativesVarious substitutions on the quinazoline frameworkBroad spectrum of biological activities
2-Methylquinazolin-4(3H)-oneMethyl substitution at position 2Exhibits distinct pharmacological profiles

The unique substitution pattern of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one significantly influences its biological activity compared to these similar compounds.

Q & A

Q. Critical Factors :

  • pH Control : Acidic conditions favor imine bond formation.
  • Solvent Choice : Ethanol or toluene is preferred for solubility and ease of purification .
  • Temperature : Microwave methods (~100–150°C) minimize side reactions .

Advanced: How can conflicting reports on the bioactivity of quinazolinone derivatives be addressed through structural modification or experimental design?

Answer:
Discrepancies in bioactivity (e.g., moderate vs. high antimicrobial activity) often arise from substituent effects or assay variability . Methodological solutions include:

  • Systematic SAR Studies : Introduce substituents (e.g., electron-withdrawing groups like -Cl or -NO₂) to the benzylidene or quinazolinone core to evaluate activity trends. For example, 4-chloro derivatives show enhanced antibacterial activity due to increased lipophilicity .
  • Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols and control strains to reduce variability .
  • Computational Validation : Molecular docking (e.g., against Mycobacterium tuberculosis enoyl-ACP reductase) identifies binding interactions that explain experimental results .

Case Study : Derivatives with azetidinone or thiazolidinone moieties exhibited higher anti-inflammatory activity than Schiff base precursors, highlighting the role of secondary ring systems .

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

  • FT-IR : Confirms imine (C=N, ~1598–1611 cm⁻¹) and carbonyl (C=O, ~1671–1695 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.4 ppm; the methyl group on C2 resonates at δ 2.25–2.37 ppm .
    • ¹³C NMR : Quinazolinone carbonyl (C=O) signals at ~160–164 ppm; imine carbons at ~147–153 ppm .
  • X-ray Crystallography : Reveals planar quinazolinone rings with dihedral angles (e.g., 65.93° between benzene and quinazolinone planes) and intermolecular C–H⋯O hydrogen bonds (2.54–3.22 Å) stabilizing the crystal lattice .

Advanced: What in silico strategies are used to predict the biological activity and binding mechanisms of quinazolinone derivatives?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses against targets like DNA gyrase (antibacterial) or COX-2 (anti-inflammatory). For example, docking scores correlate with in vitro MIC values for antitubercular derivatives .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models use descriptors (e.g., logP, polar surface area) to predict bioactivity. A study on 3-(((substituted phenyl)amino)methyl) derivatives achieved R² > 0.85 for antitubercular activity .
  • MD Simulations : Molecular dynamics (e.g., 100 ns runs) assess ligand-receptor stability and binding free energies (MM-PBSA/GBSA) .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust/gases .
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. Toxicity Data :

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • First Aid : Rinse eyes with water for 15 minutes; seek medical attention for persistent symptoms .

Advanced: How do substituent variations on the quinazolinone core influence its pharmacological properties, and what methodologies are used to assess this?

Answer:

  • Electron-Donating vs. Withdrawing Groups :
    • 4-Chloro : Enhances antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) via increased membrane permeability .
    • Methoxy : Improves anti-inflammatory activity (IC₅₀: 18 µM) by stabilizing hydrogen bonds with COX-2 .
  • Methodologies :
    • In Vitro Assays : Broth microdilution (antibacterial), MTT assay (cytotoxicity), and COX-2 inhibition kits .
    • Thermodynamic Solubility : Shake-flask method with HPLC quantification to guide formulation .
    • ADMET Prediction : SwissADME or pkCSM predicts bioavailability, BBB penetration, and hepatotoxicity .

Example : 3-((4-Nitrobenzylidene)amino) derivatives showed 2-fold higher antitubercular activity than non-nitrated analogs, attributed to nitro group redox activity .

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